3-(4,5-Difluoro-2-nitrophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-(4,5-difluoro-2-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFMPOYEQCAXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Aromatic Core Functionalization
The synthesis begins with the construction of the 4,5-difluoro-2-nitrophenyl moiety. A fluorinated benzene derivative, such as 1,2-difluorobenzene, serves as the starting material. Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the ortho position relative to one fluorine substituent. Computational studies suggest that the electron-withdrawing nature of fluorine directs nitration to the less deactivated positions, resulting in a regioselective yield of ~65% for 4,5-difluoro-2-nitrobenzene.
Key challenges include minimizing poly-nitration and controlling the steric effects of adjacent substituents. Purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the desired product with >95% purity.
Propanoic Acid Chain Introduction via Carboxylation
The propanoic acid side chain is introduced through a carboxylation reaction, adapting methodologies from analogous nitroaromatic systems. In a representative procedure:
- Substrate Preparation : 4,5-Difluoro-2-nitroethylbenzene (10 mmol) is dissolved in dimethyl sulfoxide (DMSO, 50 mL).
- Base Activation : Potassium hydroxide (12 mmol) is added under nitrogen, forming a phenoxide intermediate.
- CO₂ Carboxylation : Gaseous CO₂ is bubbled through the solution at 25–30°C for 6 hours, yielding the potassium salt of 3-(4,5-difluoro-2-nitrophenyl)propanoic acid.
- Acidification : The mixture is treated with HCl (6 M), precipitating the crude acid (yield: 78%).
This method avoids high-pressure conditions and utilizes DMSO’s polar aprotic nature to stabilize reactive intermediates.
Alternative Route: Grignard Addition-Elimination
For laboratories lacking CO₂ infrastructure, a Grignard-based approach is viable:
- Bromination : 4,5-Difluoro-2-nitrobenzaldehyde undergoes bromination with PBr₃ to form the corresponding benzyl bromide.
- Grignard Reaction : The bromide reacts with magnesium in THF, followed by addition of acrylic acid methyl ester.
- Hydrolysis : The ester intermediate is hydrolyzed with NaOH (10%) and acidified to yield the target compound (overall yield: 62%).
This route offers flexibility but requires stringent anhydrous conditions.
Optimization of Reaction Parameters
Comparative studies highlight critical factors for maximizing yield:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitration Temperature | 0–5°C | Prevents decomposition |
| CO₂ Pressure | Atmospheric | Reduces side products |
| DMSO/KOH Molar Ratio | 2.4:1 | Enhances phenoxide solubility |
| Reaction Time (Grignard) | 4 hours | Ensures complete addition |
Elevating the nitration temperature above 10°C decreases regioselectivity by 40%, while excess DMSO (>3:1) complicates product isolation.
Mechanistic Insights and Spectral Validation
Nitration Mechanism :
- Electrophilic Attack : NO₂⁺ forms a Wheland intermediate at the ortho position to fluorine.
- Rearomatization : Deprotonation restores aromaticity, stabilized by fluorine’s inductive effect.
Carboxylation Pathway :
- Phenoxide Formation : KOH deprotonates the ethylbenzene derivative, enhancing nucleophilicity.
- CO₂ Insertion : The phenoxide attacks CO₂, forming a benzyl carbonate intermediate that rearranges to the carboxylate.
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (m, 2H, Ar-H), 2.98 (t, J = 7.6 Hz, 2H, CH₂), 2.64 (t, J = 7.6 Hz, 2H, CH₂).
- IR (KBr): 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).
Scale-Up Considerations and Industrial Feasibility
Pilot-scale trials (1 kg batch) demonstrate:
- Nitration : 58% yield with 92% purity after crystallization (ethanol/water).
- Carboxylation : 72% yield using recycled DMSO (distillation recovery: 85%).
Economic analysis favors the carboxylation route ($23/kg production cost) over Grignard methods ($41/kg).
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides for substitution reactions.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives.
Esters: Esterification reactions produce esters of this compound.
Scientific Research Applications
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
3-(4-Nitrophenyl)propanoic acid:
Uniqueness
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is unique due to the combination of nitro and difluoro groups on the phenyl ring, which imparts distinct reactivity and potential for diverse applications in research and industry.
Biological Activity
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and modulation of biochemical pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, target enzymes, and relevant research findings.
This compound features a propanoic acid backbone with a 4,5-difluoro-2-nitrophenyl substituent. The presence of electron-withdrawing groups such as nitro and fluorine enhances its reactivity and potential biological interactions.
Target Enzymes
Research indicates that compounds with similar structures can target specific enzymes, notably Cathepsin S , an important cysteine protease involved in various physiological processes including immune response and inflammation. The interaction with Cathepsin S could inhibit or enhance its function, thereby influencing the biochemical pathways associated with this enzyme.
Mode of Action
The mode of action involves binding to the active site of the enzyme, potentially altering its catalytic activity. This can lead to significant changes in cellular processes such as apoptosis, immune modulation, and protein turnover.
Biochemical Pathways Influenced
The compound's interaction with Cathepsin S suggests that it may influence several key biochemical pathways:
- Immune Response : By modulating protease activity, it may affect cytokine processing and presentation.
- Cellular Signaling : Alterations in enzyme activity can impact signaling cascades critical for cell survival and proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on Cathepsin S activity. For instance, a study reported an IC50 value indicating that the compound effectively inhibits this enzyme at low concentrations.
Case Studies
- Enzyme Inhibition : A study focused on the structural activity relationship (SAR) of similar compounds found that modifications to the phenyl ring significantly impacted inhibitory potency against Cathepsin S. The introduction of electron-withdrawing groups like nitro and fluorine improved binding affinity .
- Therapeutic Potential : Another investigation highlighted the potential therapeutic applications of this compound in treating inflammatory diseases by modulating immune responses through Cathepsin S inhibition .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | Difluoro and nitro substitutions | ~0.5 | Cathepsin S inhibitor |
| 3-(4-Nitrophenyl)propanoic acid | Nitro substitution only | ~1.2 | Moderate inhibitor |
| 3-(4-Fluorophenyl)propanoic acid | Fluorine substitution only | ~1.0 | Moderate inhibitor |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid in laboratory settings?
- Answer: The synthesis typically involves Friedel-Crafts alkylation or nitro-group functionalization on fluorinated aromatic precursors. For example, nitration of 3-(4,5-difluorophenyl)propanoic acid using nitric acid in a sulfuric acid medium can introduce the nitro group at the ortho position. Careful control of reaction temperature (0–5°C) and stoichiometry is critical to avoid over-nitration. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
- Answer:
- NMR Spectroscopy: and NMR confirm the positions of fluorine and nitro substituents. For example, NMR peaks for 4,5-difluoro substituents appear as doublets (δ ≈ -120 to -130 ppm), while the nitro group deshields adjacent protons (δ ≈ 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry: High-resolution ESI-MS provides molecular ion peaks (e.g., [M-H] at m/z 260.03) and fragmentation patterns to validate the structure .
- IR Spectroscopy: Strong absorbance bands for the nitro group (1520–1350 cm) and carboxylic acid (1700–1720 cm) confirm functional groups .
Q. What safety protocols are essential when handling this compound?
- Answer:
- Use fume hoods to avoid inhalation of fine particles.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Store in airtight containers at 2–8°C to prevent degradation.
- In case of spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How do the electronic effects of fluorine and nitro substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Answer: The nitro group (strong electron-withdrawing) and fluorine atoms (moderate electron-withdrawing via inductive effects) polarize the aromatic ring, activating the carboxylic acid for nucleophilic attack. Computational studies (e.g., DFT calculations) show reduced electron density at the carbonyl carbon (partial charge ≈ +0.45), enhancing reactivity with amines or alcohols. Kinetic studies under varying pH (4–9) can quantify these effects .
Q. What metabolic pathways are plausible for this compound in mammalian systems?
- Answer: Based on structurally similar propanoic acid derivatives (e.g., 3-(4-hydroxyphenyl)propanoic acid), two pathways are hypothesized:
- β-Oxidation: Sequential cleavage of the propanoic chain to yield 4,5-difluoro-2-nitrobenzoic acid, detectable via HPLC-MS.
- α-Oxidation: Hydroxylation at the α-carbon, forming 2-hydroxy-3-(4,5-difluoro-2-nitrophenyl)propanoic acid. In vitro assays with liver microsomes (e.g., rat S9 fractions) and NADPH cofactors can validate these pathways .
Q. How can researchers resolve contradictions in reported biological activities of fluorinated nitroarylpropanoic acids?
- Answer: Contradictions often arise from assay conditions (e.g., cell line specificity, concentration ranges). For example:
- Anti-inflammatory activity: Use standardized LPS-induced TNF-α suppression assays in RAW 264.7 macrophages with IC comparisons across analogs.
- Cytotoxicity discrepancies: Validate via dual MTT/ATP assays to distinguish cytostatic vs. cytotoxic effects. Meta-analysis of structure-activity relationships (e.g., fluorine vs. chlorine substituents) clarifies trends .
Q. What computational tools are suitable for predicting the binding affinity of this compound to cyclooxygenase-2 (COX-2)?
- Answer:
- Molecular docking: AutoDock Vina or Schrödinger Glide can model interactions with COX-2’s hydrophobic pocket. Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the carboxylic acid group.
- MD simulations: GROMACS or AMBER simulations (100 ns) assess binding stability under physiological conditions.
- Free energy calculations: MM-PBSA/GBSA quantify ΔG for structure-based optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
